molecular formula C24H18FNO4 B6544321 2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929471-87-4

2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No.: B6544321
CAS No.: 929471-87-4
M. Wt: 403.4 g/mol
InChI Key: HDTBHRBUDQFNQV-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a useful research compound. Its molecular formula is C24H18FNO4 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.12198622 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO4/c1-14-19-13-16(26-24(28)18-8-3-4-9-20(18)25)10-11-21(19)30-23(14)22(27)15-6-5-7-17(12-15)29-2/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTBHRBUDQFNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic derivative of benzofuran that has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H18FNO4C_{24}H_{18}FNO_4, with a molecular weight of 403.41 g/mol . The structure features a benzofuran moiety, which is significant for its pharmacological properties.

PropertyValue
Molecular Weight403.41 g/mol
Molecular FormulaC24H18FNO4
LogP5.4673
Polar Surface Area52.866
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound primarily revolves around its ability to induce apoptosis in cancer cells. Studies have shown that it increases the levels of reactive oxygen species (ROS) in various cell lines, leading to mitochondrial dysfunction and subsequent activation of caspases, which are crucial for the apoptotic process.

Apoptotic Pathway Activation

In a study involving K562 leukemia cells, it was observed that treatment with the compound resulted in a significant increase in caspase-3 and caspase-7 activities after prolonged exposure. Specifically, a 2.31-fold increase in caspase activity was noted after 48 hours of treatment, indicating strong pro-apoptotic potential .

Biological Evaluation

The compound has been evaluated for its cytotoxic properties against several cancer cell lines, including:

  • Human Colon Adenocarcinoma (HT-29)
  • Human Lung Adenocarcinoma (LXFA 629)
  • Human Ovarian Adenocarcinoma (OVXF 899)

The mean IC50 values across these cell lines were significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency .

Case Studies

  • Cytotoxicity Against Cancer Cells : In a comparative study, the compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven different cancer cell lines, demonstrating its broad-spectrum anti-cancer activity .
  • Mechanistic Insights : Flow cytometry analyses revealed that the compound effectively induces early apoptotic changes in treated cells, as evidenced by phosphatidylserine externalization detected via Annexin V-FITC staining .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.